molecular formula C19H24N2O2S B10881015 N-(1-Adamantylcarbonyl)-N'-(4-methoxyphenyl)thiourea

N-(1-Adamantylcarbonyl)-N'-(4-methoxyphenyl)thiourea

Cat. No.: B10881015
M. Wt: 344.5 g/mol
InChI Key: MVRCBWAGWCMWTE-UHFFFAOYSA-N
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Description

N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 1-adamantyl isocyanate with 4-methoxyaniline in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the carbonyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the thiourea group can interact with various enzymes and proteins. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantylcarbonyl)-N’-(4-chlorophenyl)thiourea
  • N-(1-Adamantylcarbonyl)-N’-(4-nitrophenyl)thiourea

Uniqueness

N-(1-Adamantylcarbonyl)-N’-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]adamantane-1-carboxamide

InChI

InChI=1S/C19H24N2O2S/c1-23-16-4-2-15(3-5-16)20-18(24)21-17(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H2,20,21,22,24)

InChI Key

MVRCBWAGWCMWTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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